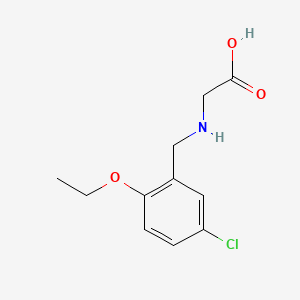

N-(5-chloro-2-ethoxybenzyl)glycine

Description

N-(5-chloro-2-ethoxybenzyl)glycine is an amino acid derivative featuring a benzyl ring substituted with a chlorine atom at position 5 and an ethoxy group (-OCH₂CH₃) at position 2, linked to a glycine moiety. Its molecular formula is C₁₃H₁₈ClN₃O₂, with a molecular weight of 275.75 g/mol . The compound is synthesized through multi-step reactions involving controlled temperature conditions and purification via chromatography or recrystallization. Its crystalline solid form and stability are comparable to other benzyl-substituted glycine derivatives, making it a candidate for pharmacological studies, particularly in neurotransmitter regulation or enzyme inhibition .

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.687 |

IUPAC Name |

2-[(5-chloro-2-ethoxyphenyl)methylamino]acetic acid |

InChI |

InChI=1S/C11H14ClNO3/c1-2-16-10-4-3-9(12)5-8(10)6-13-7-11(14)15/h3-5,13H,2,6-7H2,1H3,(H,14,15) |

InChI Key |

CORPWGUGJKGBDY-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)Cl)CNCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Benzyl Ring) | Key Synthesis Features | Bioactivity Notes |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₈ClN₃O₂ | 275.75 | 5-Cl, 2-OCH₂CH₃ | Purification via chromatography | Potential neurotransmitter modulation |

| N-(5-chloro-2-methoxybenzyl)glycine | C₁₁H₁₄ClNO₃ | 233.66 | 5-Cl, 2-OCH₃ | EDCI/DMAP coupling reagents | Enhanced solubility; moderate binding |

| N-(5-chloro-2-propoxybenzyl)glycine | C₁₂H₁₆ClNO₃ | 257.71 | 5-Cl, 2-OCH₂CH₂CH₃ | High-yield synthesis (95% purity) | Increased lipophilicity; unconfirmed targets |

Structural Modifications and Physicochemical Properties

- Alkoxy Chain Length: Methoxy (OCH₃): The shortest chain in N-(5-chloro-2-methoxybenzyl)glycine reduces steric hindrance and increases solubility in polar solvents but may limit membrane permeability . Propoxy (OCH₂CH₂CH₃): The longest chain enhances lipophilicity, which may improve tissue penetration but reduce aqueous solubility .

Electron-Donating Effects : Methoxy and ethoxy groups donate electrons via resonance, stabilizing the benzyl ring and influencing binding to electron-deficient targets. Chlorine’s electron-withdrawing effect may counterbalance this, creating a unique electronic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.